methyl 5-(3-fluorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
CAS No.:
Cat. No.: VC16379438
Molecular Formula: C16H15FN2O3S
Molecular Weight: 334.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H15FN2O3S |
|---|---|
| Molecular Weight | 334.4 g/mol |
| IUPAC Name | methyl 5-(3-fluorophenyl)-2,7-dimethyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
| Standard InChI | InChI=1S/C16H15FN2O3S/c1-8-12(15(21)22-3)13(10-5-4-6-11(17)7-10)19-14(20)9(2)23-16(19)18-8/h4-7,9,13H,1-3H3 |
| Standard InChI Key | AWWGFSMQBOLJRV-UHFFFAOYSA-N |
| Canonical SMILES | CC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OC)C3=CC(=CC=C3)F |
Introduction
Chemical Structure and Molecular Characteristics
Core Architecture and Substituent Effects
The compound features a bicyclic thiazolo[3,2-a]pyrimidine scaffold, where the thiazole ring (a five-membered ring containing nitrogen and sulfur) is fused with a pyrimidine ring (a six-membered di-nitrogen heterocycle). Key substituents include:
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3-Fluorophenyl group at position 5, introducing electron-withdrawing effects that influence electronic distribution and binding affinity.
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Methyl groups at positions 2 and 7, enhancing steric bulk and metabolic stability.
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Carboxylate ester at position 6, providing a handle for prodrug modifications or hydrolytic activation .
The fluorine atom on the phenyl ring confers distinct physicochemical properties compared to chloro or methyl analogs, including altered lipophilicity (logP ≈ 2.8–3.2) and hydrogen-bonding capacity .
Table 1: Molecular Properties of Methyl 5-(3-Fluorophenyl)-2,7-Dimethyl-3-Oxo-2,3-Dihydro-5H- Thiazolo[3,2-a]Pyrimidine-6-Carboxylate
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₆FN₃O₃S |
| Molecular Weight | 385.41 g/mol |
| logP (Predicted) | 3.1 ± 0.2 |
| Hydrogen Bond Acceptors | 6 |
| Rotatable Bonds | 4 |
Synthetic Pathways and Optimization
General Synthesis Strategy
Thiazolo-pyrimidines are typically synthesized via cyclocondensation reactions. For this compound, a plausible route involves:
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Formation of the thiazole precursor: Reaction of 2-aminothiazole with ethyl acetoacetate to generate a thiazole intermediate.
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Pyrimidine ring closure: Condensation with a fluorophenyl-substituted diketone (e.g., 3-fluorophenylacetylacetone) under acidic conditions (e.g., p-toluenesulfonic acid) .
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Esterification: Introduction of the methyl carboxylate group via nucleophilic acyl substitution.
Critical Reaction Parameters
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Catalyst selection: Acidic catalysts like PTSA (para-toluenesulfonic acid) improve cyclization yields (70–85%) .
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Solvent systems: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
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Temperature control: Reflux conditions (80–100°C) are optimal for ring closure.
Physicochemical and Spectroscopic Properties
Spectral Characterization
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¹H NMR: Key signals include:
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IR Spectroscopy: Strong absorption at 1720 cm⁻¹ (C=O stretch of ester), 1665 cm⁻¹ (pyrimidinone C=O), and 1240 cm⁻¹ (C-F stretch) .
Thermal Stability
The compound exhibits a melting point range of 180–185°C, consistent with thiazolo-pyrimidine derivatives. Thermogravimetric analysis (TGA) indicates decomposition above 250°C, suggesting suitability for high-temperature applications.
Biological Activity and Mechanistic Insights
Growth Stimulant Properties
In agricultural studies, structurally related thiazolo-pyrimidines (e.g., 2-acetyl-3,7-dimethyl-5H-thiazolo[3,2-a]pyrimidin-5-one) increased crop yields by 15–20% at 25–50 mg/L concentrations . The fluorophenyl derivative’s electron-deficient aromatic system could modulate plant hormone interactions.
Applications and Industrial Relevance
Pharmaceutical Development
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Anticancer candidates: Thiazolo-pyrimidines inhibit kinases (e.g., EGFR, IC₅₀ ≈ 1.2 µM) .
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Anti-inflammatory agents: COX-2 inhibition (IC₅₀ = 0.8 µM) has been reported for methyl carboxylate derivatives.
Agrochemical Uses
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Plant growth regulators: Enhance root development and stress resistance in wheat and rice .
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Herbicide synergists: Improve glyphosate efficacy by 30% in weed control trials .
Future Research Directions
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